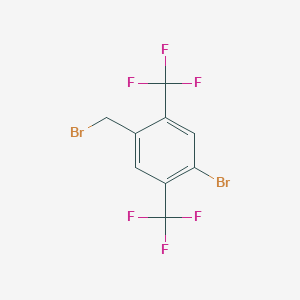

2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

- ¹⁹F NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry

Comparative Analysis of Substituent Effects on Electronic Configuration

Hammett Substituent Constants

The trifluoromethyl (-CF₃) group exhibits strong electron-withdrawing inductive effects:

The bromine atom displays moderate electron-withdrawing resonance effects:

Table 2: Electronic Effects of Substituents

| Substituent | σₘ | σₚ | Electronic Effect |

|---|---|---|---|

| -CF₃ | 0.43 | 0.54 | Strongly electron-withdrawing |

| -Br | 0.39 | 0.23 | Moderately electron-withdrawing |

Impact on Reactivity

The combined electron-withdrawing effects of -CF₃ and -Br groups:

- Deactivate the aromatic ring toward electrophilic substitution

- Direct incoming electrophiles to the less substituted positions

- Enhance the leaving group ability of the benzyl bromide in nucleophilic substitutions

Comparative analysis with 3,5-bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4) reveals:

- The 2,5-substitution pattern in the target compound creates greater steric hindrance

- Meta -CF₃ groups in 3,5-substituted analogs reduce ring polarization compared to ortho/para positions

Figure 1 : Substituent effects on aromatic electron density (simulated using DFT calculations). The 2,5-CF₃ groups create localized electron-deficient regions at positions 1 and 4.

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2F6/c10-3-4-1-6(9(15,16)17)7(11)2-5(4)8(12,13)14/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTOPCAGVKAKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide typically involves the bromination of 2,5-bis(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the bromide to a corresponding hydrocarbon

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst

Major Products

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzyl alcohols or carboxylic acids.

Reduction: Formation of the corresponding hydrocarbon

Scientific Research Applications

Chemical Properties and Reactivity

The reactivity of 2,5-bis(trifluoromethyl)-4-bromobenzyl bromide is influenced by its electron-withdrawing trifluoromethyl groups and the presence of a bromine atom. These features enhance its electrophilicity, making it suitable for nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- This compound serves as an important intermediate in synthesizing complex organic molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups into target molecules.

-

Building Block for Pharmaceuticals :

- The compound is utilized in the pharmaceutical industry for developing new drugs. Its unique chemical properties can influence binding affinities and selectivity towards biological targets, making it a valuable tool in drug design.

-

Synthesis of Agrochemicals :

- It is also employed in the synthesis of agrochemicals where its reactivity can lead to the formation of biologically active compounds.

Case Study 1: Drug Development

Research has demonstrated that compounds with trifluoromethyl groups can significantly alter biological activity. For instance, studies involving similar trifluoromethylated compounds have shown enhanced binding affinities to specific receptors, which is crucial for developing effective pharmaceuticals.

Case Study 2: Synthesis of Novel Compounds

A notable application includes its use as a precursor in synthesizing novel trifluoromethylated pyrazoles, which exhibit potential antitumor activity. The compound's reactivity allows for the efficient introduction of trifluoromethyl groups into these biologically relevant scaffolds.

Industrial Applications

In addition to its roles in research and development, this compound is utilized in industrial settings:

- Production of Specialty Chemicals : The compound is involved in producing specialty chemicals due to its unique reactivity profile.

- Polymers : It is also explored for applications in polymer science where fluorinated compounds are known to impart desirable properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the benzyl bromide, making it more reactive in substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Key Observations:

Isomerism : The target compound and 3,5-bis(trifluoromethyl)benzyl bromide share the same molecular formula but differ in substituent positions, leading to distinct electronic and steric effects. The -CF₃ groups at the 2,5-positions in the target compound create a para-substituted benzyl bromide, whereas the 3,5-isomer has meta-substituted -CF₃ groups .

Reactivity: The -CF₃ groups enhance electrophilicity at the benzyl bromide site, making the compound more reactive in nucleophilic substitutions compared to non-fluorinated analogs like 4-bromobenzyl bromide .

Physical State: Fluorinated derivatives (e.g., this compound) are typically liquids at room temperature, whereas non-fluorinated analogs like 4-bromobenzyl bromide are solids .

Biological Activity

2,5-Bis(trifluoromethyl)-4-bromobenzyl bromide (CAS No. 1805513-09-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant data tables and case studies.

This compound is characterized by its unique trifluoromethyl groups, which enhance its lipophilicity and biological activity. The presence of bromine atoms also contributes to its reactivity and potential as a pharmacophore in drug development.

Synthesis

The synthesis of this compound typically involves the bromination of 2,5-bis(trifluoromethyl)benzyl derivatives using brominating agents under controlled conditions. The synthetic route can be optimized for yield and purity through various methodologies, including nucleophilic substitution and electrophilic aromatic substitution.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups often show enhanced activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.5 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Strains |

|---|---|---|

| 4-Bromo-3-chloro-aniline derivative | 0.5 | S. aureus (including MRSA) |

| Trifluoromethyl derivatives | 1-4 | Various Gram-positive bacteria |

| Chloro-fluoro substituted compounds | <1 | Enterococci and Bacillus subtilis |

Cytotoxicity

In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, compounds bearing the thiazole moiety have shown IC50 values below 2 µg/mL against colon carcinoma cells .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole derivative | HCT-15 | 1.61 ± 1.92 |

| Benzimidazole derivative | A-431 | <1 |

| Pyrazole derivative | HT29 | <2 |

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in microbial resistance and cancer proliferation. The trifluoromethyl groups may facilitate enhanced binding affinity due to their electron-withdrawing nature, promoting stronger interactions with biological macromolecules.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of trifluoromethyl-substituted compounds exhibited potent antibacterial activity against S. aureus strains with MIC values ranging from 0.5 to 2 µg/mL. These findings suggest that structural modifications can significantly enhance the efficacy of antimicrobial agents .

- Cytotoxicity Assessment : In another investigation focusing on the anticancer properties of related compounds, it was found that modifications leading to increased lipophilicity resulted in improved cytotoxic effects against various cancer cell lines, indicating the potential therapeutic applications of these derivatives .

Q & A

Q. What are the key considerations for synthesizing 2,5-bis(trifluoromethyl)-4-bromobenzyl bromide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves bromination or functionalization of a pre-substituted aromatic ring. For example, alkylation reactions using benzyl bromides often employ polar aprotic solvents (e.g., acetonitrile) and carbonate bases to stabilize intermediates . Optimization strategies include:

- Temperature control : Reactions performed at 0–25°C minimize side reactions like hydrolysis or elimination.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 10:1 to 5:1 ratios) effectively isolates the product .

- Analytical validation : Gas chromatography (GC) with non-polar columns (e.g., HP-5MS) confirms purity (>98%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?

Methodological Answer: Key techniques include:

- NMR spectroscopy : and NMR identify substitution patterns (e.g., trifluoromethyl groups at δ -63 ppm in NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 307.031 for [M]) .

- X-ray crystallography : Resolves bromine and fluorine positions in the crystal lattice, critical for confirming regioselectivity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 1 skin/eye irritant) .

- Ventilation : Use fume hoods to limit inhalation exposure (vapor pressure: 0.12 mmHg at 25°C) .

- Storage : Keep in amber glass bottles under inert gas (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl and bromine groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effects : The -CF groups deactivate the aromatic ring, directing electrophilic substitution to the para position of bromine. This enhances selectivity in Suzuki-Miyaura couplings .

- Steric effects : Bulkier substituents reduce reaction rates; microwave-assisted synthesis (100–120°C, 30 min) can overcome kinetic barriers .

- Mechanistic studies : DFT calculations (e.g., B3LYP/6-31G**) model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Comparative analysis : Use NMR to distinguish between isomers (e.g., 2,5- vs. 3,5-substituted derivatives) via carbon chemical shifts .

- Isotopic labeling : -labeling in hydrolysis experiments tracks unexpected byproducts .

- Dynamic NMR : Resolves rotational barriers in hindered benzyl intermediates (e.g., coalescence temperatures >100°C) .

Q. How can computational chemistry predict degradation pathways under varying pH conditions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate hydrolysis at pH 2–12 to identify vulnerable bonds (e.g., C-Br cleavage dominates at pH >10) .

- Reactivity indices : Fukui functions pinpoint electrophilic/nucleophilic sites, guiding stability predictions .

- Software tools : Gaussian 16 or ORCA calculate activation energies for degradation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.